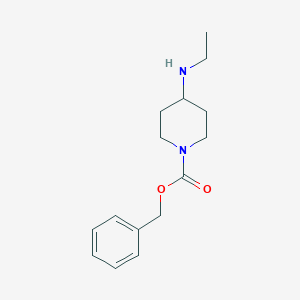

Benzyl 4-(ethylamino)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-(ethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-16-14-8-10-17(11-9-14)15(18)19-12-13-6-4-3-5-7-13/h3-7,14,16H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRCCDZHIDRWPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633437 | |

| Record name | Benzyl 4-(ethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159874-38-1 | |

| Record name | Benzyl 4-(ethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme and Conditions

-

Reductive Amination :

-

Substrate : 4-Oxopiperidine

-

Amination Agent : Ethylamine

-

Reducing Agent : Sodium cyanoborohydride (NaBHCN) or hydrogen gas with a palladium catalyst.

-

Solvent : Methanol or ethanol.

-

-

Carbamate Protection :

-

Reagent : Benzyl chloroformate (Cbz-Cl)

-

Base : Triethylamine (TEA) or sodium bicarbonate.

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Advantages and Limitations

-

Yield : 65–85% for reductive amination; 70–90% for carbamate protection.

-

Purity : >95% after recrystallization (e.g., using ethyl acetate/hexane).

-

Challenges : Competitive over-alkylation during amination; requires strict pH control.

Method 2: Nucleophilic Substitution on 4-Halopiperidine

Reaction Protocol

-

Substrate Preparation : 1-Benzyl-4-bromopiperidine (synthesized via bromination of 1-benzylpiperidine).

-

Amination :

-

Reagent : Ethylamine (excess).

-

Catalyst : Copper(I) iodide or palladium acetate.

-

Solvent : Dimethylformamide (DMF) or toluene.

-

-

Deprotection and Recarboxylation :

-

Deprotection : Hydrogenolysis (H, Pd/C) to remove the benzyl group.

-

Carbamate Formation : As in Method 1.

-

Critical Analysis

-

Yield : 50–70% for amination; 80–85% for carbamate formation.

-

Drawbacks : Requires handling of air-sensitive catalysts; risk of dehalogenation side reactions.

Method 3: Hydrolysis of Cyano Intermediates

Adapting Patented Cyano Hydrolysis (CN102442937A)

-

Cyanide Addition :

-

Ethylamine Introduction :

-

Substitute aniline with ethylamine in the patent’s protocol to yield 1-benzyl-4-cyano-4-(ethylamino)piperidine.

-

-

Hydrolysis and Carbamate Formation :

Process Optimization

-

Temperature Control : 20–50°C for hydrolysis to prevent side reactions.

-

Yield : ~60% overall due to multi-step nature.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Reductive Amination | Amination → Cbz protection | 70–85 | 95–98 | High |

| Nucleophilic Substitution | Halogenation → Amination | 50–70 | 90–95 | Moderate |

| Cyano Hydrolysis | Cyanide addition → Hydrolysis | 55–65 | 85–90 | Low |

Key Observations :

-

Reductive amination offers the highest yield and scalability but requires precise stoichiometry.

-

Nucleophilic substitution is hindered by catalyst costs but provides direct functionalization.

-

Cyano hydrolysis, while innovative, involves hazardous reagents (HCN) and lower yields.

Industrial Considerations and Environmental Impact

-

Solvent Selection :

-

Methanol and ethanol are preferred for reductive amination due to low toxicity and ease of removal.

-

Dichloromethane, though effective for carbamate formation, faces restrictions under REACH regulations.

-

-

Waste Management :

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(ethylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or ethylamino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original benzyl or ethylamino groups.

Scientific Research Applications

Benzyl 4-(ethylamino)piperidine-1-carboxylate exhibits significant biological activity, particularly in relation to neurotransmitter systems. Research indicates potential interactions with dopamine and serotonin receptors, suggesting applications in treating neurological disorders such as depression or anxiety .

Pharmacological Potential

- Neurotransmitter Modulation : The compound's ability to influence neurotransmitter systems positions it as a candidate for developing treatments for various psychiatric disorders.

- Analgesic Properties : Similar compounds have been studied for their analgesic effects, indicating potential utility in pain management therapies .

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent due to its unique structural properties. Its interactions with specific receptors are crucial for understanding its pharmacodynamics and therapeutic potential.

Case Studies

- Neurological Disorders : Preliminary studies have shown that compounds similar to this compound may improve symptoms in models of depression by modulating serotonin levels.

- Pain Management : Research into related piperidine derivatives highlights their effectiveness as analgesics, paving the way for further exploration of this compound's capabilities .

Mechanism of Action

The mechanism of action of Benzyl 4-(ethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and safety profiles:

Key Observations :

- Safety Profiles: Compounds like 99197-86-1 (ethoxy-oxopropyl substituent) are labeled as low-risk, whereas the ethylamino derivative requires stricter precautions, suggesting higher reactivity or toxicity .

- Molecular Weight: The ethoxy-oxopropyl analog (333.38 g/mol) has a higher molecular weight due to its ester-functionalized side chain, which may reduce membrane permeability compared to the ethylamino derivative .

Pharmacological and Toxicological Considerations

- Toxicity: While 159874-38-1 lacks detailed toxicological data, its hazard warnings imply risks similar to other amines, such as skin/eye irritation or respiratory sensitization .

- Biological Activity: The ethylamino group’s basicity may enhance binding to amine receptors (e.g., serotonin or dopamine receptors), whereas hydroxymethyl or ethoxy-oxo derivatives might target enzymes like kinases or esterases .

Biological Activity

Benzyl 4-(ethylamino)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is a derivative of piperidine, characterized by the presence of a benzyl group and an ethylamino substituent. Its chemical formula is , and it features a piperidine ring that is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. It has been shown to act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, which can lead to increased levels of endocannabinoids in the brain. This mechanism is particularly relevant for compounds that influence the endocannabinoid system, leading to potential analgesic effects and modulation of mood.

Biological Activities

- Antiviral Activity : Recent studies have explored the antiviral properties of piperidine derivatives, including this compound. Compounds in this class have demonstrated activity against influenza viruses and coronaviruses, suggesting their potential as therapeutic agents in viral infections .

- Antifungal Activity : Research has indicated that piperidine derivatives exhibit antifungal properties. For instance, certain analogues have shown significant inhibitory effects against pathogenic fungi such as Candida and Aspergillus species . This suggests that this compound may share similar antifungal activity.

- Inhibition of Platelet Aggregation : The compound has been implicated in the synthesis of agents that inhibit platelet aggregation, which could have implications for cardiovascular health .

Case Study 1: Antiviral Efficacy

A study evaluated a series of piperidine derivatives for their antiviral activity against HCoV-229E and SARS-CoV-2. Among these, this compound exhibited micromolar activity, indicating its potential as a lead compound for further development against viral pathogens .

Case Study 2: Antifungal Screening

In a screening of over 30 novel piperidine derivatives, several compounds demonstrated potent antifungal activity against clinical isolates. The structure-activity relationship (SAR) analysis revealed that modifications on the piperidine ring significantly influenced antifungal potency . this compound could be explored further based on these findings.

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR) Insights

Q & A

Q. What are the recommended synthetic routes for Benzyl 4-(ethylamino)piperidine-1-carboxylate, and how can reaction yields be optimized?

The synthesis of piperidine-carboxylate derivatives typically involves nucleophilic substitution or condensation reactions. For example, similar compounds like Benzyl 4-oxo-2-propylpiperidine-1-carboxylate are synthesized by reacting 4-oxo-piperidine derivatives with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) . To optimize yields:

- Base selection : Use stronger bases (e.g., NaH) to enhance deprotonation of the amine group.

- Solvent choice : Polar aprotic solvents (e.g., DMF) may improve reaction kinetics compared to dichloromethane.

- Temperature control : Gradual addition of reagents at 0–5°C minimizes side reactions.

Q. How should researchers characterize the purity and structure of this compound?

Key methods include:

- NMR spectroscopy : Look for characteristic peaks, such as benzyl protons (δ 7.2–7.4 ppm) and piperidine carbamate signals (δ 4.1–4.3 ppm for –COO–CH2–) .

- Mass spectrometry : Confirm molecular weight (e.g., [M+Na]+ via HRMS) .

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.

Q. What safety precautions are critical during handling?

While toxicological data are limited, standard precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- First aid : Immediate flushing with water for eye/skin contact (≥15 minutes) and medical consultation .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in hazard data across safety reports?

Discrepancies exist between SDS entries (e.g., "no known hazards" in some vs. "uninvestigated toxicity" in others). To address this:

- Tiered testing : Start with in vitro assays (e.g., Ames test for mutagenicity) .

- Cross-reference analogs : Compare toxicity profiles of structurally similar compounds (e.g., Benzyl 4-hydroxypiperidine-1-carboxylate, which shows skin/eye irritation) .

- Documentation : Maintain detailed records of safety protocols and adverse events for institutional review.

Q. What strategies are effective for studying the compound’s reactivity in complex reactions?

For reactions like oxidation or substitution:

- Mechanistic probes : Use deuterated solvents (e.g., CDCl3) to track proton transfer in NMR .

- Kinetic studies : Monitor reaction progress via TLC or inline IR spectroscopy.

- Computational modeling : Employ DFT calculations to predict reactive sites (e.g., nucleophilic attack at the piperidine nitrogen) .

Q. How can this compound be applied in drug discovery pipelines?

Piperidine-carboxylates are explored as intermediates for bioactive molecules. Examples include:

- Enzyme inhibitors : Functionalize the ethylamino group to target proteases or kinases .

- Neuroprotective agents : Analogous compounds (e.g., SRT3657) mimic caloric restriction effects, suggesting potential in neurodegeneration research .

- SAR studies : Modify substituents (e.g., propyl vs. benzyl groups) to optimize lipophilicity and binding affinity .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.